molecular formula C19H14BrN B1448951 9-benzyl-2-bromo-9H-carbazole CAS No. 1401863-51-1

9-benzyl-2-bromo-9H-carbazole

Cat. No. B1448951
M. Wt: 336.2 g/mol
InChI Key: BFHNUHBRWXASFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-2-bromo-9H-carbazole is a chemical compound with the molecular formula C19H14BrN . It is used as a reactant for the preparation of OLED screens and electronic devices .


Synthesis Analysis

The synthesis of 9-benzyl-2-bromo-9H-carbazole and similar carbazole derivatives has been a topic of interest in the field of organic chemistry . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .


Molecular Structure Analysis

The molecular structure of 9-benzyl-2-bromo-9H-carbazole is characterized by a carbazole ring system that is essentially planar . The dihedral angle formed between the carbazole unit and the benzene ring is 92.9 (2) Å .


Chemical Reactions Analysis

Carbazole-based compounds, including 9-benzyl-2-bromo-9H-carbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

9-Benzyl-2-bromo-9H-carbazole is an off-white powder . It has good chemical and environmental stability .

Scientific Research Applications

Synthesis and Spectroscopy 9-Benzyl-2-bromo-9H-carbazole is a significant compound in synthetic chemistry, particularly in the preparation of bromocarbazole derivatives. The synthesis involves N-bromosuccinimide or a combination of N-bromosuccinimide and silica gel, showcasing its utility in generating a variety of N-substituted and C-substituted carbazoles. Spectroscopic analysis, including UV-absorption, fluorescence, and phosphorescence emission spectra, further elucidates the electronic structure and photophysical properties of these derivatives. Such studies are crucial for understanding the effects of bromination on carbazole compounds and their potential applications in materials science and photonics (Ponce et al., 2006).

Crystal Structure and Luminescence Research on 9-benzyl-2-bromo-9H-carbazole also extends to its crystallography and luminescence properties. The compound's crystal structure has been analyzed to understand its molecular geometry and intermolecular interactions. Such structural analyses contribute to the field of solid-state chemistry, informing the design of materials with desired optical and electronic characteristics. Additionally, studies on derivatives of 9-benzyl-2-bromo-9H-carbazole have explored their luminescence properties, which are valuable for developing new photoluminescent materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Huang & Wang, 2009).

Polymer Science In polymer science, 9-benzyl-2-bromo-9H-carbazole plays a role in the synthesis of novel polymers. For example, its incorporation into polymeric chains can enhance the thermal stability and electrochromic properties of the resulting materials. These attributes are critical for the development of high-performance polymers for use in electronic devices, energy storage, and conversion technologies. The ability to fine-tune the electronic properties of polymers through the inclusion of carbazole derivatives opens up new possibilities in materials science and engineering (Zhang et al., 2008).

Safety And Hazards

The safety data sheet for 9-benzyl-2-bromo-9H-carbazole indicates that it has some hazards associated with its use . It is recommended to handle this compound with appropriate safety measures.

Future Directions

Carbazole-based compounds, including 9-benzyl-2-bromo-9H-carbazole, are being studied for their potential in various applications such as biosensors, corrosion inhibition, supercapacitor, battery, fuel cell, solar cell, electropolymerization, light emitting diodes, and OLEDs . Their intriguing properties make them advantageous for future research and development .

properties

IUPAC Name

9-benzyl-2-bromocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN/c20-15-10-11-17-16-8-4-5-9-18(16)21(19(17)12-15)13-14-6-2-1-3-7-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHNUHBRWXASFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-benzyl-2-bromo-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.